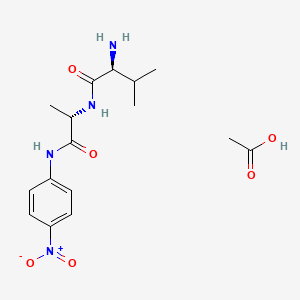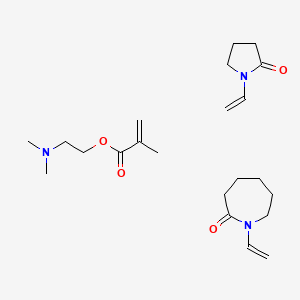
2-(dimethylamino)ethyl 2-methylprop-2-enoate;1-ethenylazepan-2-one;1-ethenylpyrrolidin-2-one
Descripción general
Descripción
2-(dimethylamino)ethyl 2-methylprop-2-enoate;1-ethenylazepan-2-one;1-ethenylpyrrolidin-2-one is a complex polymer known for its versatile applications in various fields. This compound is a copolymer formed from the monomers 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, 1-ethenylhexahydro-2H-azepin-2-one, and 1-ethenyl-2-pyrrolidinone. It is widely used in drug delivery systems, biomedical research, and as a film-forming agent .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves the polymerization of its monomers under controlled conditions. The process typically includes:
Initiation: The polymerization is initiated using free radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Propagation: The monomers 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, 1-ethenylhexahydro-2H-azepin-2-one, and 1-ethenyl-2-pyrrolidinone are added to the reaction mixture. The polymerization occurs through a free radical mechanism, leading to the formation of the copolymer.
Industrial Production Methods
Industrial production of this polymer involves large-scale polymerization reactors where the monomers are polymerized under controlled temperature and pressure conditions. The process is optimized to ensure high yield and purity of the final product. The polymer is then purified and processed into the desired form for various applications .
Análisis De Reacciones Químicas
Types of Reactions
This polymer undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s properties by reducing specific functional groups.
Substitution: The polymer can participate in substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the polymer, which can have different properties and applications .
Aplicaciones Científicas De Investigación
This polymer has a wide range of scientific research applications, including:
Drug Delivery Systems: It is used as a component in drug delivery systems to enhance the solubility, stability, and targeted delivery of therapeutic agents.
Biomedical Research: Due to its biocompatibility and low toxicity, it is widely used in biomedical research as a crosslinking agent for hydrogels and other biomaterials.
Film-Forming Agent: It is used as a film-forming agent in various industrial applications.
Non-Metallic Material: The polymer is used as a non-metallic material in various applications.
Mecanismo De Acción
The mechanism of action of this polymer involves its interaction with biological molecules and cells. The polymer can form complexes with DNA and other biomolecules, facilitating their delivery into cells. The polymer’s cationic nature allows it to bind to negatively charged molecules, enhancing their stability and delivery .
Comparación Con Compuestos Similares
Similar Compounds
Poly(2-dimethylaminoethyl methacrylate): Similar in structure but lacks the additional monomers present in the target polymer.
Poly(N-vinylpyrrolidone): Shares the 1-ethenyl-2-pyrrolidinone monomer but lacks the other components.
Poly(N-vinylcaprolactam): Contains the 1-ethenylhexahydro-2H-azepin-2-one monomer but not the other components
Uniqueness
The uniqueness of 2-(dimethylamino)ethyl 2-methylprop-2-enoate;1-ethenylazepan-2-one;1-ethenylpyrrolidin-2-one lies in its combination of monomers, which imparts unique properties such as enhanced solubility, stability, and biocompatibility. These properties make it suitable for a wide range of applications in drug delivery, biomedical research, and industrial processes .
Propiedades
IUPAC Name |
2-(dimethylamino)ethyl 2-methylprop-2-enoate;1-ethenylazepan-2-one;1-ethenylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.C8H13NO.C6H9NO/c1-7(2)8(10)11-6-5-9(3)4;1-2-9-7-5-3-4-6-8(9)10;1-2-7-5-3-4-6(7)8/h1,5-6H2,2-4H3;2H,1,3-7H2;2H,1,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQXVFFURWQHHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCN(C)C.C=CN1CCCCCC1=O.C=CN1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
102972-64-5 | |
| Record name | Dimethylaminoethyl methacrylate-vinylcaprolactam-vinylpyrrolidone copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102972-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50145596 | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, polymer with 1-ethenylhexahydro-2H-azepin-2-one and 1-ethenyl-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50145596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102972-64-5 | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, polymer with 1-ethenylhexahydro-2H-azepin-2-one and 1-ethenyl-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50145596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-PROPENOIC ACID,2-METHYL-,2-(DIMETHYLAMINO)ETHYL ESTER,POLYMER WITH 1-ETHENYLHEXAHYDRO-2H-AZEPIN-2-ONE & 1-ETHENYL-2-PYRROLIDINONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


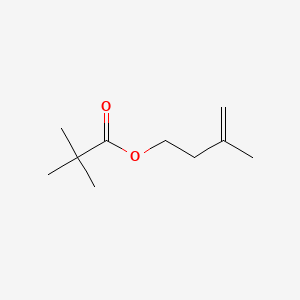
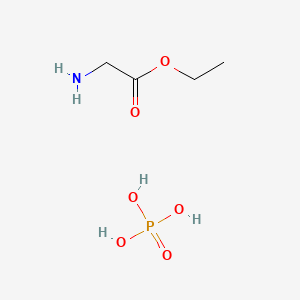
![7-Azatricyclo[4.3.0.02,5]nonane(9CI)](/img/structure/B561239.png)
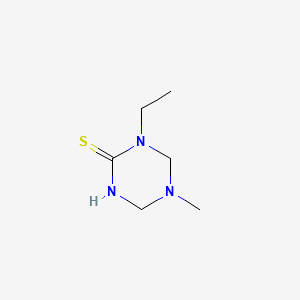
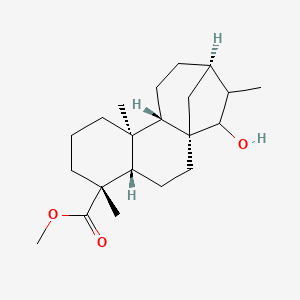

![6-Methoxy-2-methylbenzo[d]thiazol-5-amine](/img/structure/B561250.png)
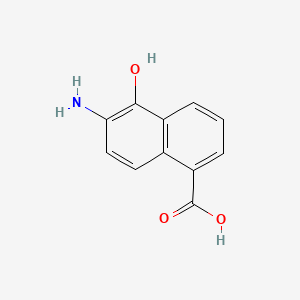
![(10R,13S)-10,13-Dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dithiolan]-17(2H)-one](/img/structure/B561255.png)
